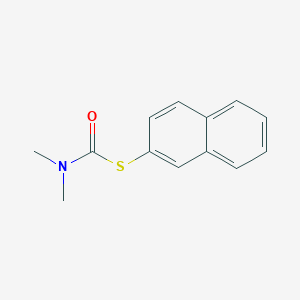![molecular formula C16H23FN2O B12492779 N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide is a chemical compound with a complex structure that includes a cycloheptylamino group, an ethyl chain, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzoic acid with ethylamine to form 2-fluorobenzamide. This intermediate is then reacted with cycloheptylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cycloheptylamino)ethyl]-2-methoxypropanamide
- N-[2-(cycloheptylamino)ethyl]-2-methylpropanamide
- N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide
Uniqueness
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds without the fluorine substitution.
Properties
Molecular Formula |
C16H23FN2O |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H23FN2O/c17-15-10-6-5-9-14(15)16(20)19-12-11-18-13-7-3-1-2-4-8-13/h5-6,9-10,13,18H,1-4,7-8,11-12H2,(H,19,20) |
InChI Key |
SWOCVQJEUFVKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B12492698.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492699.png)

![4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492723.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12492731.png)
![2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492732.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492735.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![5-(2-Chloro-5-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12492748.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)
![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
